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molecular formula C14H14N2S B8412221 [2-(4-Isopropyl-phenyl)-thiazol-4-yl]-acetonitrile

[2-(4-Isopropyl-phenyl)-thiazol-4-yl]-acetonitrile

Cat. No. B8412221
M. Wt: 242.34 g/mol
InChI Key: PTIAWWJZDQCDJO-UHFFFAOYSA-N
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Patent
US06809110B2

Procedure details

14.5 g (57.6 mmol) of 4-chloromethyl-2-(4-isopropyl-phenyl)-thiazole (prepared from 4-isopropyl-thiobenzamide and 1,3-dichloroacetone in analogy to the procedure described in example 4 a]) and 4.08 g (83.4 mmol) of sodium cyanide in 50 ml of dimethyl sulfoxide were stirred at 40° C. for 2 hours. Then, the reaction mixture was poured into a mixture of ice and water and was subsequently extracted with 3 portions of 75 ml of tert-butyl methyl ether. The combined organic phases were washed with water, then with brine and dried with anhydrous sodium sulfate. After evaporation of the solvent, 13.4 g (96% of theory) of [2-(4-isopropyl-phenyl)-thiazol-4-yl]-acetonitrile were obtained as brown solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=2)[S:6][CH:7]=1.C(C1C=CC([C:24]([NH2:26])=S)=CC=1)(C)C.ClCC(CCl)=O.[C-]#N.[Na+]>CS(C)=O.O>[CH:14]([C:11]1[CH:12]=[CH:13][C:8]([C:5]2[S:6][CH:7]=[C:3]([CH2:2][C:24]#[N:26])[N:4]=2)=[CH:9][CH:10]=1)([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1=CC=C(C=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=S)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
Quantity
4.08 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
were stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted with 3 portions of 75 ml of tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C=1SC=C(N1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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